N-methyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine;oxalic acid
Overview
Description
N-methyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine;oxalic acid is a complex organic compound that combines an amine group with an aromatic ether and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine typically involves multiple steps, starting with the preparation of the phenoxyethanamine backbone This can be achieved through a nucleophilic substitution reaction where a phenol derivative reacts with an ethylene oxide derivative under basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The aromatic ring can be hydrogenated under high pressure and in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.
Major Products
The major products formed from these reactions include nitroso derivatives, hydrogenated aromatic rings, and substituted phenoxy derivatives.
Scientific Research Applications
N-methyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-methyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-propanamine: A simpler amine with similar structural features but lacking the aromatic ether and oxalic acid moieties.
N-(4-((4-hydroxy-2-methylbutan-2-yl)amino)phenyl)acetamide: A compound with a similar amine group but different substituents on the aromatic ring.
Uniqueness
N-methyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine is unique due to its combination of an aromatic ether, an amine group, and an oxalic acid moiety, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-methyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.C2H2O4/c1-5-14(2,3)12-6-8-13(9-7-12)16-11-10-15-4;3-1(4)2(5)6/h6-9,15H,5,10-11H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPNNIHAPPKPME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCNC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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